8-Methoxypyrrolo[1,2-a]quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
8-methoxypyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H10N2O/c1-15-10-4-5-11-12(7-10)14-6-2-3-9(14)8-13-11/h2-8H,1H3 |
InChI Key |
CBDPSRUYNWYAOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC3=CC=CN32 |
Origin of Product |
United States |
Exploration of Pharmacological Activities and Molecular Targets of 8 Methoxypyrrolo 1,2 a Quinoxaline Analogues
Antineoplastic and Antiproliferative Investigations
Derivatives of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold have demonstrated notable potential as anticancer agents. semanticscholar.org These compounds have been investigated for their ability to inhibit key signaling pathways involved in cancer cell growth and survival, modulate cellular proliferation in various cancer cell lines, and induce programmed cell death.
Inhibition of Protein Kinase B (Akt) Isoforms and Related Signaling Pathways
A crucial target in cancer therapy is the Protein Kinase B (Akt) signaling pathway, which plays a central role in cell proliferation, survival, and metabolism. nih.gov Several studies have focused on developing pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt. nih.govnih.gov These compounds are often designed as analogues of known Akt inhibitors, aiming to improve potency and selectivity. semanticscholar.org The inhibition of Akt by these derivatives disrupts downstream signaling, contributing to their anticancer effects. nih.gov
Modulatory Effects on Cellular Proliferation in Specific Cancer Cell Lines
The antiproliferative activity of 8-methoxypyrrolo[1,2-a]quinoxaline analogues has been evaluated against a panel of human cancer cell lines, revealing significant cytotoxic potential. semanticscholar.org
Specifically, these compounds have shown inhibitory effects on:
Human Leukemic Cell Lines: K562, U937, and HL60 have been utilized to test the efficacy of new pyrrolo[1,2-a]quinoxaline derivatives. semanticscholar.orgnih.gov For instance, 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one demonstrated cytotoxic activity against these three leukemia cell lines. semanticscholar.org The leukemia K-562 cell line was found to be particularly sensitive to certain quinoxaline (B1680401) inhibitors. nih.gov
Breast Adenocarcinoma MCF7: These cell lines have also been a focus of investigation for the antiproliferative effects of these compounds. nih.govsums.ac.ir Studies on MCF-7 cells have shown that related quinoline (B57606) derivatives can induce apoptosis and inhibit cell growth. researchgate.net
The following table summarizes the antiproliferative activity of a representative pyrrolo[1,2-a]quinoxaline derivative against various leukemia cell lines.
| Cell Line | Compound | IC50 (µM) |
| K562 | 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one | In the same range as reference drug A6730 semanticscholar.org |
| U937 | 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one | In the same range as reference drug A6730 semanticscholar.org |
| HL60 | 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one | In the same range as reference drug A6730 semanticscholar.org |
Induction of Autophagic and Apoptotic Processes in Malignant Cell Lines
Beyond inhibiting proliferation, certain quinoxaline-containing compounds have been shown to induce cell death through apoptosis and autophagy. nih.govrsc.org For example, a novel quinoxaline-containing peptide was found to block the progression of autophagy, leading to the activation of apoptosis in cancer cells. nih.govrsc.org This was associated with the disruption of mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS). nih.gov Another study on a 4,5-dihydropyrrolo[1,2-a]quinoxaline (B8646923) derivative highlighted the formation of autophagic vacuoles in the MDA-MB-231 breast cancer cell line. unisi.it
Antiparasitic Efficacy
In addition to their anticancer properties, analogues of this compound have demonstrated significant activity against various parasites, including those responsible for malaria and leishmaniasis.
Antimalarial Activity against Plasmodium falciparum Strains with Varying Chloroquine Resistance Status
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite that causes the most severe form of malaria, necessitates the development of new antimalarial agents. scispace.com Quinoxaline derivatives have emerged as a promising class of compounds in this regard. nih.govplos.org
Novel series of bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for their in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several of these compounds exhibited good antimalarial activity, with IC50 values in the micromolar range. nih.gov The most potent candidates, bis-pyrrolo[1,2-a]quinoxalines 1n and 1p, displayed significant selectivity for the parasite over human cells. nih.gov Some quinoxaline-based compounds have shown low nanomolar potency against multidrug-resistant strains. plos.org
The table below presents the in vitro antimalarial activity of selected bis-pyrrolo[1,2-a]quinoxaline derivatives.
| Compound | P. falciparum Strain | IC50 (µM) | Selectivity Index (SI) |
| 1n | W2 | In the µM range nih.gov | 40.6 nih.gov |
| 1p | 3D7 | In the µM range nih.gov | 39.25 nih.gov |
Antileishmanial Activity against Leishmania Species
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.gov Several studies have investigated the efficacy of quinoxaline and its derivatives against different Leishmania species.
L. amazonensis and L. infantum: Quinoxaline 1,4-di-N-oxide derivatives have reported activity against Leishmania amazonensis and L. infantum. nih.gov Furthermore, 2,3-diarylsubstituted quinoxaline derivatives have shown significant selectivity and low cytotoxicity against L. amazonensis. epa.gov
L. tropica: 8-aminoquinolines have been assessed for their antileishmanial activity against Leishmania tropica in an in vitro model using infected human macrophages. nih.gov
The antileishmanial activity of these compounds is often attributed to their ability to induce mitochondrial alterations in the parasites. epa.gov For instance, in L. amazonensis promastigotes, treatment with quinoxaline derivatives led to mitochondrial swelling, hyperpolarization of the mitochondrial membrane potential, and a decrease in intracellular ATP levels. epa.gov
Mechanistic Insights into Antiparasitic Action
Analogues of this compound have shown promise as antiparasitic agents, particularly against the malaria parasite, Plasmodium falciparum. Their mode of action is believed to be multi-pronged, involving critical parasitic processes.
One of the primary mechanisms is the inhibition of β-hematin formation . During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline form called hemozoin, which is identical to β-hematin. Certain pyrrolo[1,2-a]quinoxaline derivatives interfere with this vital detoxification process. By inhibiting the formation of β-hematin, these compounds lead to an accumulation of toxic free heme within the parasite, ultimately causing its death.
Another intriguing mechanism is the stabilization of G-quadruplexes in Plasmodium telomeres . G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, such as those found at the ends of chromosomes (telomeres). In P. falciparum, the telomeres consist of repetitive G-rich sequences that can fold into G-quadruplex structures. The enzyme telomerase is responsible for maintaining telomere length, which is crucial for the parasite's unlimited replicative potential. Specific ligands, including certain this compound analogues, can bind to and stabilize these G-quadruplex structures. This stabilization obstructs the action of telomerase, leading to telomere shortening and eventual parasite senescence and death. This approach represents a novel strategy for antimalarial drug development, targeting the parasite's immortalization mechanism.
Antimicrobial Modulations
The versatility of the this compound core extends to its ability to combat bacterial infections, including those caused by multidrug-resistant strains.
A significant challenge in treating bacterial infections is the emergence of multidrug resistance (MDR), often mediated by efflux pumps that actively extrude antibiotics from the bacterial cell. The NorA efflux pump in Staphylococcus aureus is a well-characterized example, contributing to resistance against fluoroquinolones and other antimicrobial agents. frontiersin.org
Select this compound analogues have been identified as potent NorA efflux pump inhibitors (EPIs) . These compounds, when used in combination with conventional antibiotics, can restore the susceptibility of resistant bacterial strains. nih.gov By blocking the NorA pump, these EPIs increase the intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its antibacterial effect. frontiersin.org This synergistic approach offers a promising strategy to overcome established resistance mechanisms and rejuvenate the efficacy of existing antibiotics. nih.govox.ac.uk
Table 1: Activity of Selected Compounds as NorA Efflux Pump Inhibitors
| Compound | Bacterial Strain | Fold Decrease in MIC of Ciprofloxacin | Reference |
| Indole Aldonitrone Derivative | S. aureus SA-1199B | 4-fold at 0.5 mg/L | epa.gov |
| Riparin B | NorA-overexpressing S. aureus | Significant modulatory effect | nih.gov |
This table presents illustrative data from studies on compounds with similar activities to demonstrate the potential of efflux pump inhibition. Specific data for this compound analogues would require further targeted research.
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The quinoxaline scaffold, a core component of the broader class to which this compound belongs, has been a source of potent antitubercular agents. nih.gov
Derivatives of this class have demonstrated significant in vitro activity against various strains of M. tuberculosis, including MDR varieties. nih.gov While the precise mechanisms of action for all analogues are still under investigation, two potential targets have been proposed:
CYP121 Targeting : Cytochrome P450 enzymes in M. tuberculosis, such as CYP121, are essential for the bacterium's survival and are considered attractive drug targets. Some heterocyclic compounds are known to inhibit these enzymes, and it is hypothesized that certain this compound analogues may exert their antitubercular effects through a similar mechanism.
InhA Targeting : InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II) and is the primary target for the first-line antitubercular drug isoniazid. It is plausible that some this compound derivatives could directly inhibit InhA, disrupting the synthesis of the mycobacterial cell wall.
Table 2: Antitubercular Activity of Substituted Quinoxaline Derivatives
| Compound | Target Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |
| 1-((Substituted)methyl)quinoxaline-2,3(1H,4H)-dione (2b) | M. tuberculosis H37Rv | 8.012 | nih.gov |
| 1-((Substituted)acryloyl)quinoxaline-2,3(1H,4H)-dione (4a) | M. tuberculosis H37Rv | 8.928 | nih.gov |
This table showcases the antitubercular potential of the broader quinoxaline class, suggesting a promising avenue for the development of this compound-based antitubercular agents.
Metabolic and Other Therapeutic Relevance
Beyond their antimicrobial and antiparasitic properties, analogues of this compound have been explored for their potential in treating metabolic disorders and modulating other key physiological processes.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways. nih.gov Overactivity of PTP1B is associated with insulin resistance and type 2 diabetes. nih.gov Therefore, inhibitors of PTP1B are being actively pursued as potential therapeutics for these conditions. nih.govnih.gov
Certain classes of compounds with structural similarities to this compound have been shown to inhibit PTP1B. nih.gov By inhibiting this enzyme, these compounds can enhance insulin signaling, leading to insulin mimetic effects . This can result in increased glucose uptake by cells, a key factor in managing hyperglycemia. nih.gov The development of potent and selective PTP1B inhibitors from the this compound family could offer a novel approach to the treatment of type 2 diabetes.
Adenosine (B11128) receptors, which are G-protein coupled receptors, are widely distributed throughout the body and are involved in a vast array of physiological processes, including cardiovascular function, inflammation, and neurotransmission. mdpi.comnih.govencyclopedia.pubmdpi.com There are four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. mdpi.com
The modulation of these receptors by small molecules can have significant therapeutic effects. For instance, agonists of the A₁ adenosine receptor have been shown to stimulate the secretion of matrix metalloproteinase-2 (MMP-2) in trabecular meshwork cells, a process that could be relevant to lowering intraocular pressure in glaucoma. arvojournals.org Given the structural diversity and biological activity of this compound analogues, it is conceivable that some derivatives could act as modulators of adenosine receptors, opening up possibilities for their use in a variety of therapeutic areas. Further research is needed to explore the specific interactions between these compounds and the different adenosine receptor subtypes.
Structure Activity Relationship Sar and Rational Design Principles for 8 Methoxypyrrolo 1,2 a Quinoxaline Analogues
Elucidation of Structural Determinants for Pharmacological Potency and Selectivity
The pharmacological profile of 8-methoxypyrrolo[1,2-a]quinoxaline analogues is significantly influenced by the nature and position of various substituents on the tricyclic system. Key areas of modification include the methoxy (B1213986) group, the lateral side chain at the C4 position, and the introduction of halogen atoms.
The presence and position of a methoxy group on the pyrrolo[1,2-a]quinoxaline (B1220188) nucleus have been shown to modulate the pharmacological activity of these compounds. Research suggests that a methoxy group can enhance the biological efficacy of the scaffold. nih.gov
In a study focused on developing Sirt6 activators, an 8-methoxy-substituted analogue was synthesized and evaluated. nih.gov To facilitate a rapid investigation of the effects of substituents on different positions of the tricyclic system, a series of compounds were prepared and assessed. nih.gov Among these, the derivative with an 8-methoxy group (compound 69 ) maintained a comparable level of potency to the unsubstituted parent compound, with activation folds of approximately 4.20 to 5.65 at 100 μM and 2.69 to 4.51 at 30 μM. nih.gov This indicates that the introduction of a methoxy group at the C8 position is well-tolerated and can be a viable strategy for maintaining or potentially fine-tuning the biological activity of this class of compounds.
While a direct comparison with a 7-methoxy analogue is not available in this specific study, the evaluation of a compound with a carbomethoxy group at the C7 position (compound 71 ) also showed a similar level of potency. nih.gov This suggests that substitution at both the C7 and C8 positions can be explored for developing new analogues with desired pharmacological properties.
Table 1: In vitro Sirt6 Deacetylation Activation of Substituted Pyrrolo[1,2-a]quinoxaline Analogues
| Compound | Substituent | Activation Fold at 100 µM | Activation Fold at 30 µM |
|---|---|---|---|
| 66 | (unsubstituted) | 4.23 | 2.67 |
| 68 | 8-CH₃ | ~4.20-5.65 | ~2.69-4.51 |
| 69 | 8-OCH₃ | ~4.20-5.65 | ~2.69-4.51 |
| 71 | 7-COOCH₃ | ~4.20-5.65 | ~2.69-4.51 |
| 76 | 1-Br | ~4.20-5.65 | ~2.69-4.51 |
Data sourced from a study on Sirt6 activators. nih.gov
The C4 position of the pyrrolo[1,2-a]quinoxaline scaffold has been a primary focus for introducing diverse side chains to modulate pharmacological activity. These modifications have a significant impact on the potency and selectivity of the resulting analogues.
In the pursuit of potent and selective Sirt6 activators, a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives with various side chains at the C4 position were synthesized and evaluated. nih.govnih.gov The lead compound, UBCS039 , which features a 3-pyridyl group, was the starting point for these investigations. nih.gov
It was found that introducing a functional hydrophilic side chain at the 2-position of the 3-pyridyl moiety could lead to potent Sirt6 activators with improved efficacy and low cytotoxicity. nih.gov For instance, compound 38 , which has a specific side chain, was found to strongly repress LPS-induced proinflammatory cytokine/chemokine production and significantly suppress SARS-CoV-2 infection with an EC₅₀ value of 9.3 μM. nih.govnih.gov Furthermore, compound 36 demonstrated significant inhibition of cancer cell colony formation. nih.govnih.gov
The nature of the substituent on the terminal nitrogen of a piperazinyl moiety at the C4 position also plays a crucial role. Compound 21 , with a 4-methylpiperazin-1-yl moiety, was identified as a potent Sirt6 activator. nih.gov Further exploration of this side chain led to the design and synthesis of compounds 35–50 . nih.gov
Interestingly, replacing the pyridine (B92270) ring with a benzene (B151609) ring (compound 63 ) only led to a slight decrease in potency, suggesting that a benzene ring is well-tolerated at this position. nih.gov However, acetylation of the -NH- group of the tricyclic ring or dehydrogenation of the quinoxaline (B1680401) ring was found to be unfavorable for activity. nih.gov
In a different therapeutic context, pyrrolo[1,2-a]quinoxalines with a 4-benzyl substituent have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), with the 4-benzyl derivative being the most potent inhibitor with an IC₅₀ of 0.24 μM. nih.gov This highlights the versatility of the C4 position in tailoring the pharmacological profile of the scaffold towards different biological targets.
Another study focused on anti-leukemic activity synthesized a novel (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivative, JG1679 . mdpi.com This compound, featuring a chalcone-like moiety at the C4 position, exhibited promising antileukemic properties, particularly against MV4-11 and Jurkat human leukemia cell lines. mdpi.com
The introduction of halogen substituents, such as chlorine and fluorine, onto the pyrrolo[1,2-a]quinoxaline scaffold is a common strategy to enhance efficacy and modulate physicochemical properties like stability.
In the development of inhibitors for human protein kinase CK2, a series of substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives were synthesized. nih.gov The most promising compound, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c ), which features a chlorine atom on the phenylamino (B1219803) substituent at the C4 position, inhibited human CK2 with an IC₅₀ of 49 nM. nih.gov
Furthermore, in the context of PTP1B inhibitors, analogues bearing chlorine atoms at the C7 and/or C8 positions maintained their potency and exhibited good selectivity compared to other phosphatases. nih.gov This demonstrates that halogenation of the benzo portion of the quinoxaline ring is a viable approach for improving the selectivity profile of these compounds.
The synthesis of various halogenated pyrrolo[1,2-a]quinoxalines has been a subject of interest, with methods developed for the regioselective iodination at the C1 and C3 positions. sioc-journal.cn This allows for the systematic exploration of the impact of halogens at different positions on the pyrrole (B145914) ring of the scaffold.
Conformational Requirements for Optimized Receptor Binding and Therapeutic Efficacy
The three-dimensional conformation of this compound analogues is a critical determinant of their ability to bind to their biological targets with high affinity and specificity. Molecular modeling and docking studies have provided valuable insights into the conformational requirements for optimized receptor binding.
For the Sirt6 activators, docking studies revealed that the tricyclic moiety of compound 38 is anchored in a hydrophobic pocket of the enzyme, while the pyridine ring interacts with a methionine residue through hydrophobic interactions. nih.gov A key finding was that the protonated nitrogen on the side chain of compound 38 forms π-cation interactions with a tryptophan residue (Trp188), which further stabilizes the compound within the binding pocket. nih.govnih.gov This highlights the importance of a properly oriented and charged side chain for effective binding.
Molecular docking and dynamics simulations of pyrrolo[1,2-a]quinoxaline inhibitors of PTP1B suggested a putative binding mode to an allosteric pocket of the enzyme. nih.gov However, these computational studies were complicated by the high tendency of the inhibitors to form stable aggregates, which can lead to inconsistent results in enzyme inhibition kinetics. nih.gov This indicates that while conformational analysis is a powerful tool, experimental validation is crucial.
Design and Evaluation of Multi-Pyrrolo[1,2-a]quinoxaline Scaffolds for Enhanced Activity
To potentially enhance the biological activity and explore new binding modes, researchers have designed and synthesized multi-pyrrolo[1,2-a]quinoxaline scaffolds, such as bis-derivatives. These molecules contain two pyrrolo[1,2-a]quinoxaline units linked together.
A series of novel bis-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum strains. nih.gov The biological results showed that these compounds exhibited good antimalarial activity with IC₅₀ values in the micromolar range. nih.gov
The most potent antimalarial candidates identified were the bis-pyrrolo[1,2-a]quinoxalines 1n and 1p , which showed selectivity indices of 40.6 and 39.25, respectively. nih.gov These compounds were also investigated for their potential to target Plasmodium telomeres by stabilizing G-quadruplex structures. nih.gov
The design of these bis-derivatives involved linking two pyrrolo[1,2-a]quinoxaline units via a central amine-containing linker. The nature of this linker and the substituents on the quinoxaline rings are critical for the observed biological activity. This approach of creating dimeric structures represents a promising strategy for developing novel and potent therapeutic agents based on the pyrrolo[1,2-a]quinoxaline scaffold.
Computational Chemistry and in Silico Modeling in 8 Methoxypyrrolo 1,2 a Quinoxaline Research
Molecular Docking Simulations for Ligand-Protein Interaction Profiling and Putative Binding Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-methoxypyrrolo[1,2-a]quinoxaline research, docking simulations are instrumental in understanding how this scaffold and its derivatives interact with biological targets at the molecular level.
Research on pyrrolo[1,2-a]quinoxaline-based derivatives has utilized molecular docking to identify and optimize potent inhibitors for various protein targets. For instance, docking studies were crucial in the development of selective Sirt6 activators. acs.org These studies indicated that the protonated nitrogen on the side chain of a derivative formed crucial π-cation interactions with Trp188, stabilizing the compound within the binding pocket. acs.org In another study, pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives were identified as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. nih.gov Docking simulations for these compounds provided insights into their binding modes and helped rationalize their inhibitory potency. nih.gov
Furthermore, a study on a pyrrolo[1,2-a]quinazoline derivative, a structurally related scaffold, as a potential inhibitor of Mycobacterium tuberculosis DNA gyrase B, employed molecular docking to screen a large library of natural products. researchgate.netnih.gov The top-scoring compound, ZINC000040309506, was identified through this process, and its binding mode within the enzyme's active site was elucidated. researchgate.net The presence of a methoxy (B1213986) group on the pyrrolo[1,2-a]quinoxaline (B1220188) nucleus has been observed to enhance pharmacological activity, a finding that can be further explored and rationalized through detailed docking studies. researchgate.net
| Compound/Derivative | Protein Target | Key Interactions Observed | Software Used | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-a]quinoxaline derivative | Sirt6 | π-cation interactions with Trp188 | Not Specified | acs.org |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative | Bruton's tyrosine kinase (BTK) | Not Specified | Not Specified | nih.gov |
| ZINC000040309506 (pyrrolo[1,2-a]quinazoline derivative) | M. tuberculosis DNA gyrase B | Hydrogen bonds with ASN52, LEU120, and GLY122 | LeDock, AutoDock Vina | researchgate.net |
| Quinoxaline-1,2,3-triazole hybrids | EGFR | Binding energies ranging from –9.57 to –12.03 kcal/mol | Not Specified | nih.gov |
Molecular Dynamics Simulations for Investigating Binding Mode Stability and Conformational Dynamics of Ligand-Target Complexes
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. In drug discovery, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational dynamics of these complexes over time.
For the pyrrolo[1,2-a]quinazoline derivative targeting M. tuberculosis DNA gyrase B, MD simulations were performed to evaluate the stability of the ligand-enzyme complex. nih.govnih.gov The simulations provided insights into how the ligand's interactions with the protein evolve, confirming the stability of the binding mode. nih.govnih.gov Such studies are crucial for validating the initial docking poses and ensuring that the predicted interactions are maintained in a dynamic environment.
The stability of a ligand in the binding site is a critical factor for its efficacy. MD simulations can reveal if a ligand remains securely bound or if it detaches from the active site. For example, in a study of potential inhibitors for the main protease of SARS-CoV-2, some ligands were observed to detach from the binding site during the simulation, highlighting the importance of MD in filtering out unstable binders. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key metrics analyzed in MD simulations to assess the stability of the protein-ligand complex and the flexibility of individual residues, respectively.
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Predictions of the Core Scaffold and its Derivatives
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and photophysical properties of molecules. For the pyrrolo[1,2-a]quinoxaline (PQN) core, these calculations have provided significant insights.
A detailed study on the photophysical properties of the PQN scaffold and its derivatives used theoretical calculations to complement experimental findings. acs.org These calculations helped to understand the solvent-dependent shifts in absorption and emission spectra, as well as variations in fluorescence intensity. acs.org The study revealed that the PQN core possesses a dual electron donor/acceptor nature. acs.org
Time-dependent density functional theory (TDDFT) calculations have been instrumental in elucidating the nature of electronic transitions. researchgate.net For the unsubstituted PQN, a complete charge delocalization was observed in the fluorescent S1 state. In contrast, for 2,4-disubstituted derivatives, the electronic charge clouds were more localized. researchgate.net These computational results were validated by phosphorescence studies, demonstrating the predictive power of quantum chemical calculations in understanding the electronic behavior of the pyrrolo[1,2-a]quinoxaline scaffold. acs.org
| Derivative | Computational Method | Key Finding | Reference |
|---|---|---|---|
| QHH (unsubstituted) | TDDFT | Complete charge delocalization in the S1 state. | researchgate.net |
| QPP, QPT, QTP (substituted) | TDDFT | Absence of electronic charge clouds on adjacent benzene (B151609) and thiophene (B33073) rings in the S1 state. | acs.orgresearchgate.net |
| General PQN core | Not Specified | Dual electron donor/acceptor nature. | acs.org |
In Silico Pharmacokinetic and Druggability Assessments to Guide Compound Optimization
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. For pyrrolo[1,2-a]quinoxaline and related heterocyclic systems, these computational tools are used to guide the optimization of lead compounds.
In the study of the pyrrolo[1,2-a]quinazoline derivative targeting DNA gyrase B, the optimized compound, PQPNN, was shown to have improved pharmacokinetic and toxicological profiles compared to the parent compound. researchgate.netnih.gov Similarly, for a series of pyrrolo[2,3-b]quinoxalines, a related scaffold, in silico predictions identified a promising hit with desirable ADME properties and an acceptable toxicity profile. nih.gov
These assessments typically involve the calculation of various molecular descriptors, such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. Toxicity predictions can flag potential issues like carcinogenicity, mutagenicity, and hepatotoxicity. japsonline.com By identifying potential liabilities early in the drug discovery process, medicinal chemists can modify the chemical structure to improve the compound's druggability.
Virtual Screening and Lead Optimization Strategies for Identifying Novel Hits and Improving Existing Ones
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening.
The identification of the pyrrolo[1,2-a]quinazoline derivative ZINC000040309506 as a potential inhibitor of M. tuberculosis DNA gyrase B is a prime example of a successful virtual screening campaign. researchgate.netnih.gov A dataset of over 20,000 natural products was filtered and then screened against the target protein, leading to the discovery of this novel hit. researchgate.net
Following the identification of initial hits, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. This often involves an iterative cycle of computational design, chemical synthesis, and biological testing. For instance, the optimization of ZINC000040309506 led to the derivative PQPNN, which exhibited better binding energy in docking analyses and enhanced stability in MD simulations. researchgate.netnih.gov This demonstrates the power of combining virtual screening with subsequent computational optimization to accelerate the development of new drug candidates based on the pyrrolo[1,2-a]quinoxaline scaffold.
Translational Perspectives and Future Directions in 8 Methoxypyrrolo 1,2 a Quinoxaline Research
Development of Next-Generation Analogues with Enhanced Selectivity, Potency, and Optimized Pharmacological Profiles
The development of next-generation analogues of 8-methoxypyrrolo[1,2-a]quinoxaline is centered on refining the core structure to achieve superior therapeutic profiles. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the scaffold to enhance selectivity for biological targets, increase potency, and optimize pharmacological characteristics. nih.gov
A notable area of research involves the development of potent and selective activators of Sirtuin 6 (Sirt6), an enzyme targeted for treating various human diseases. nih.gov By introducing a functional hydrophilic side chain at the 2-position of a related 3-pyridyl moiety, researchers have identified novel pyrrolo[1,2-a]quinoxaline-based derivatives with improved efficacy and low cytotoxicity. nih.gov Compounds such as 35 , 36 , 38 , 46 , 47 , and 50 from this series demonstrated potent Sirt6 activation and exhibited strong anti-inflammatory effects by repressing LPS-induced cytokine production. nih.govnih.gov Furthermore, compound 38 was also found to significantly inhibit SARS-CoV-2 infection with an EC50 value of 9.3 μM. nih.govnih.gov
Another successful example is the design of inhibitors for human protein kinase CK2, a target implicated in cancer and inflammatory diseases. nih.gov A series of substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives were synthesized, leading to the discovery of potent inhibitors. nih.gov The most promising of these, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid 1c , inhibited human CK2 with an IC50 of 49 nM, highlighting the scaffold's potential for developing highly potent kinase inhibitors. nih.gov These findings underscore that targeted modifications of the pyrrolo[1,2-a]quinoxaline (B1220188) core can yield next-generation candidates with significantly enhanced and specific pharmacological actions. nih.gov
Table 1: Selected Pyrrolo[1,2-a]quinoxaline Analogues and their Pharmacological Profiles
| Compound/Derivative | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Compound 38 | Sirt6 Activator; Anti-viral | Potently activates Sirt6; Suppresses SARS-CoV-2 infection (EC50 = 9.3 μM). | nih.govnih.gov |
| Compound 36 | Sirt6 Activator; Anticancer | Potently activates Sirt6; Significantly inhibited the colony formation of cancer cells. | nih.govnih.gov |
| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid 1c | Protein Kinase CK2 Inhibitor | Potent inhibition of human CK2 (IC50 = 49 nM). | nih.gov |
| Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives | Fungal Efflux Pump Inhibitors | Twenty-three compounds showed dual inhibition of Candida albicans CaCdr1p and CaMdr1p transporters. | rsc.org |
Discovery of Novel Biological Targets and Exploration of Undiscovered Therapeutic Applications for this Chemical Class
A key direction in advancing the therapeutic utility of the pyrrolo[1,2-a]quinoxaline class is the identification of novel biological targets beyond those initially explored. This exploration opens up previously undiscovered therapeutic avenues. johnshopkins.edu
Recent research has successfully identified several new targets for this chemical family:
Sirtuin 6 (Sirt6): The discovery of pyrrolo[1,2-a]quinoxaline derivatives as potent Sirt6 activators has established a new therapeutic axis for inflammation, cancer, and viral infections like SARS-CoV-2. nih.govnih.gov
Human Protein Kinase CK2: This kinase has been validated as a target for this scaffold, with derivatives showing potent inhibitory activity, suggesting applications in oncology and inflammatory conditions. nih.gov
Candida albicans Multidrug Transporters: In the field of antifungal research, two series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were found to inhibit the drug efflux activity of CaCdr1p and CaMdr1p, crucial multidrug transporters in the pathogenic yeast Candida albicans. rsc.org This points to a novel application in combating antifungal drug resistance.
Mycobacterium tuberculosis Ca2+ ATPase (CtpF): Preliminary research suggests that pyrrolo[1,2-a]quinoxaline compounds could target the P-type ATPase plasma membrane Ca2+ transporter, CtpF, in Mycobacterium tuberculosis. researchgate.net This represents a potential new strategy for developing antitubercular drugs, an area where this chemical class had not been previously explored. researchgate.net
The diverse range of identified targets—spanning enzymes (Sirt6, CK2), transporters (CaCdr1p, CaMdr1p), and potentially ion pumps (CtpF)—demonstrates the versatility of the pyrrolo[1,2-a]quinoxaline scaffold. nih.govnih.govrsc.orgresearchgate.net These discoveries pave the way for developing treatments for a wide spectrum of diseases, including metabolic disorders, various cancers, and infectious diseases caused by viruses, fungi, and bacteria. nih.govnih.gov
Advanced Synthetic Methodologies for Scalable and Sustainable Production of Key Analogues
To translate promising laboratory findings into viable therapeutic options, the development of advanced, scalable, and sustainable synthetic methods is paramount. Traditional synthesis of quinoxaline (B1680401) derivatives often suffers from long reaction times, the need for metal catalysts, and unsatisfactory yields. nih.govresearchgate.net Modern research focuses on overcoming these limitations through greener and more efficient chemistry.
Several innovative synthetic strategies have been reported:
Microdroplet-Assisted Synthesis: A high-throughput method utilizing microdroplet reactions has been shown to synthesize quinoxaline derivatives in milliseconds with conversion rates reaching 90% without any catalyst. nih.govresearchgate.netnih.gov This approach is not only significantly faster and higher-yielding than conventional bulk-phase reactions but is also adaptable for scaled-up production. nih.gov
Green, Catalyst-Free Synthesis: An exceptionally rapid and environmentally friendly protocol has been developed for the cyclocondensation reaction between aryldiamines and dicarbonyl compounds. researchgate.net Using methanol (B129727) as the solvent at ambient temperature, this method produces quinoxalines in just one minute and has been successfully demonstrated on a 10-gram scale, making it highly suitable for industrial applications. researchgate.net
Surfactant-Catalyzed Pictet-Spengler Reaction: The use of p-dodecylbenzenesulfonic acid (p-DBSA) as a green catalyst facilitates the Pictet–Spengler reaction to form the core pyrrolo[1,2-a]quinoxaline structure. unisi.it This reaction proceeds efficiently in mild solvents like water and ethanol (B145695) at room temperature, with high yields and short reaction times (15-120 minutes). unisi.it
Buchwald–Hartwig Cross-Coupling: This palladium-catalyzed cross-coupling reaction has been effectively employed to prepare specialized analogues, such as the piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives that inhibit fungal efflux pumps. rsc.org
These advanced methodologies represent a significant step forward, enabling the efficient, cost-effective, and environmentally responsible production of key pyrrolo[1,2-a]quinoxaline analogues for further preclinical and clinical investigation. mdpi.comunisi.it
Integration of High-Throughput Screening and Advanced Computational Approaches for Accelerated Drug Discovery Initiatives
The integration of high-throughput screening (HTS) and advanced computational tools is dramatically accelerating the discovery and optimization of new drugs based on the this compound scaffold. rsc.org These technologies allow researchers to rapidly assess vast numbers of compounds and predict their biological activities, significantly shortening the drug discovery timeline.
Key integrated approaches include:
HTS for Optimized Synthesis: Microdroplet reaction platforms combined with mass spectrometry enable the high-throughput screening of optimal reaction conditions, including flow rate, temperature, and reagent concentrations, to maximize reaction speed and yield. nih.govnih.gov
Automated Synthesis and Screening: Advanced robotic systems using technologies like acoustic dispensing can synthesize entire libraries of compounds on a nanomole scale directly in screening plates (e.g., 1536-well format). rsc.org These "on-the-fly" synthesized libraries can then be immediately subjected to in situ biological screening assays, such as differential scanning fluorimetry (DSF), to identify hits against protein targets. rsc.org
Molecular Modeling and Docking: Computational docking studies are instrumental in the rational design of new analogues. nih.gov For instance, in the development of Sirt6 activators, docking studies predicted that a protonated nitrogen on the side chain of compound 38 would form favorable π-cation interactions with a key amino acid (Trp188) in the binding pocket, a prediction that guided its synthesis and subsequent validation. nih.govnih.gov
Prediction of Physicochemical Properties: Computational tools are also used to predict the drug-like properties of novel compounds early in the design phase, helping to prioritize candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov
By combining automated, miniaturized synthesis with HTS and predictive computational modeling, researchers can more efficiently navigate the complex chemical space of pyrrolo[1,2-a]quinoxaline derivatives to accelerate the identification of potent and selective drug candidates. rsc.org
Potential for Combination Therapies and Repurposing Strategies involving this compound derivatives
The future therapeutic landscape for this compound derivatives likely involves their use in combination therapies and the repurposing of existing compounds for new indications. The broad biological activity profile of this chemical class makes it particularly suitable for such strategies. nih.govresearchgate.net
Combination Therapies: A compelling opportunity for combination therapy arises from the discovery of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of multidrug efflux pumps in Candida albicans. rsc.org These pumps are a major cause of resistance to conventional antifungal agents. By co-administering a pyrrolo[1,2-a]quinoxaline-based pump inhibitor with a standard antifungal drug, it may be possible to restore the efficacy of the antifungal agent in resistant strains. This strategy, known as chemosensitization, is a promising avenue for combating infectious diseases.
Repurposing Strategies: The diverse activities being uncovered for the pyrrolo[1,2-a]quinoxaline scaffold suggest a high potential for repurposing. A compound initially developed for one purpose could be found effective for an entirely different disease. For example, derivatives identified as Sirt6 activators have shown potent anti-inflammatory effects and, unexpectedly, significant anti-SARS-CoV-2 activity. nih.govnih.gov This dual activity suggests that a compound developed as an anti-inflammatory agent could be repurposed as an antiviral therapeutic. Similarly, the wide range of activities reported for the broader quinoxaline family—including anticancer, antiviral, antibacterial, and antifungal effects—provides a strong rationale for screening existing libraries of pyrrolo[1,2-a]quinoxaline analogues against new targets and diseases to unlock their full therapeutic potential. nih.govnih.gov
Q & A
Q. Key Methodologies :
- Condensation : 1-(2-aminophenyl)pyrrole + aldehyde (e.g., benzaldehyde) in ethanol with acetic acid catalysis yields 4,5-dihydro derivatives .
- Aerobic Oxidation : Primary alcohols are oxidized in situ, forming imines that undergo cyclization and dehydrogenation to afford aromatic pyrrolo[1,2-a]quinoxalines .
How do researchers select and optimize catalysts for synthesizing 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives?
Advanced
Catalyst optimization involves screening parameters like solvent, temperature, and catalyst loading. For example, SnO₂@MWCNTs nanocomposites enhance selectivity and yield (up to 92%) in ethanol at 80°C, outperforming homogeneous catalysts like FeCl₃. Reaction optimization tables (e.g., Table 1 in ) compare solvents (ethanol vs. acetonitrile), temperatures (25–100°C), and catalyst recyclability (SnO₂@MWCNTs retains >85% activity after five cycles).
Q. Critical Parameters :
- Solvent : Ethanol minimizes side reactions vs. toxic DMF.
- Catalyst Loading : 0.1 M SnO₂@MWCNTs balances cost and efficiency .
What strategies address contradictions in reported biological activities of pyrrolo[1,2-a]quinoxaline derivatives?
Advanced
Discrepancies in biological data (e.g., antiplasmodial vs. cytotoxic effects) often arise from structural variations. For example, 4-trichloromethyl derivatives exhibit potent antiplasmodial activity (IC₅₀ = 0.8 µM) but reduced cytotoxicity compared to non-halogenated analogs. Researchers use in silico docking and SAR studies to correlate substituents (e.g., C-6 aryl groups in indolo derivatives) with target binding .
Q. Methodological Approach :
- SAR Analysis : Systematic variation of substituents (e.g., alkyl, halogen, carbamate) followed by in vitro assays (e.g., MTT for cytotoxicity).
- Structural Elucidation : X-ray crystallography clarifies steric/electronic effects (e.g., 7-methoxy-4-alkenyl derivatives’ antileishmanial activity ).
How are computational methods integrated into the design of pyrrolo[1,2-a]quinoxaline-based inhibitors?
Advanced
Docking studies (e.g., with human protein kinase CK2) guide modifications to enhance binding affinity. For instance, piperazinyl substituents improve hydrophobic interactions in the ATP-binding pocket. MD simulations (50 ns) assess stability, while QSAR models predict IC₅₀ values based on electronic descriptors (e.g., HOMO-LUMO gaps) .
Q. Workflow :
Target Identification : Select enzymes (e.g., PfDHODH for antimalarials).
Virtual Screening : Library docking (Glide/SP).
Synthesis : Prioritize top hits with synthetic feasibility.
What analytical techniques are critical for characterizing pyrrolo[1,2-a]quinoxaline derivatives?
Q. Basic
- NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., C-3 iodination shifts protons to δ 7.4–7.3 ).
- X-ray Crystallography : Resolves stereochemistry (e.g., monoclinic P2₁/c space group for 7-methoxy-4-alkenyl derivatives ).
- IR/HPLC : Monitors reaction progress (e.g., carbonyl stretching at 1658 cm⁻¹ ).
How do reaction conditions influence the selectivity of C–H functionalization in pyrrolo[1,2-a]quinoxalines?
Advanced
C3-H iodination achieves >90% regioselectivity using p-toluenesulfonic acid (10 mol%) and TBAI in DCE at 80°C. Acid catalysis stabilizes transition states, while steric hindrance at C-2/C-4 directs iodination to C-3. Gram-scale reactions (5 g) maintain selectivity, enabling downstream Suzuki couplings .
Q. Optimization Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| p-TsOH | DCE | 80 | 85 | C3 > 95% |
| None | DCE | 80 | 12 | Mixed |
What are the limitations of current synthetic methods for pyrrolo[1,2-a]quinoxalines?
Q. Basic
Q. Solutions :
- Use α-hydroxy acids as aldehyde surrogates .
- Adopt solvent-free ultrasonication (e.g., Amberlyst-15 catalysis ).
How are carbamate moieties incorporated into pyrrolo[1,2-a]quinoxaline derivatives to enhance bioactivity?
Advanced
Carbamates (-O-CO-NH-) are introduced via nucleophilic substitution or alcohol-isatin condensations. For example, ultrasound-assisted three-component reactions (N-(2-aminophenyl)indole + isatin + alcohol) yield carbamate derivatives with antiproliferative activity (IC₅₀ = 2.1 µM vs. MCF-7) .
Q. Synthetic Protocol :
Ultrasonication : 40 kHz, 50°C, 2 h.
Catalyst : Amberlyst-15 (10 mol%).
Workup : Ethanol precipitation, column chromatography.
What in vitro models are used to evaluate the antileishmanial activity of 8-methoxypyrrolo[1,2-a]quinoxalines?
Q. Advanced
- Promastigote Assay : L. amazonensis (MHOM/BR/1973/M2269) cultured in RPMI-1640 + 10% FBS at 26°C.
- Amastigote Assay : Infected J774 macrophages treated with compounds (0.1–50 µM) for 72 h; IC₅₀ calculated via Giemsa staining .
Key Finding : 4-Trichloromethyl derivatives reduce amastigote burden by 80% at 5 µM .
How do researchers validate the mechanism of dehydrogenation in pyrrolo[1,2-a]quinoxaline synthesis?
Advanced
Deuterium labeling (e.g., D₂O in aerobic oxidation) traces hydrogen transfer. GC-MS detects CO release during thermolysis of precursors (e.g., 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones). STA (Simultaneous Thermal Analysis) confirms mass loss (~12%) corresponds to CO elimination .
Q. Instrumentation :
- STA : TGA/DSC under N₂, 10°C/min.
- GC-MS : HP-5 column, He carrier gas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
